2-Amino-2'-fluoro-5-nitrobenzophenone
Overview
Description
2-Amino-2’-fluoro-5-nitrobenzophenone is a chemical compound with the molecular formula C₁₃H₉FN₂O₃ and a molecular weight of 260.22 g/mol . It is categorized as a precursor in the synthesis of benzodiazepines and is also an acid hydrolysis product of flunitrazepam . This compound is primarily used in research and forensic applications.
Mechanism of Action
Target of Action
2-Amino-2’-fluoro-5-nitrobenzophenone is an analytical reference standard categorized as a precursor in the synthesis of benzodiazepines . It is also an acid hydrolysis product of flunitrazepam . Therefore, its primary targets are likely to be the same as those of benzodiazepines, which are the gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Preparation Methods
The synthesis of 2-Amino-2’-fluoro-5-nitrobenzophenone typically involves a multi-step process:
Nitration: The introduction of a nitro group to the benzene ring.
Amination: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom to the benzene ring.
Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. For example, the use of toluene as a solvent and hydrochloric acid for washing the product .
Chemical Reactions Analysis
2-Amino-2’-fluoro-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2’-fluoro-5-nitrobenzophenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of benzodiazepines, which are important in medicinal chemistry.
Biology: Utilized in the study of enzyme interactions and metabolic pathways.
Industry: Employed in the production of various pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
2-Amino-2’-fluoro-5-nitrobenzophenone can be compared with similar compounds like:
2-Amino-2’-chloro-5-nitrobenzophenone: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-5-nitrobenzophenone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
The uniqueness of 2-Amino-2’-fluoro-5-nitrobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHQPVGEHUXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187973 | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-80-9 | |
Record name | (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2'-fluoro-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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